molecular formula C18H13ClO4 B1389629 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid CAS No. 1190198-76-5

3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid

Cat. No.: B1389629
CAS No.: 1190198-76-5
M. Wt: 328.7 g/mol
InChI Key: ZWSLTVKCHIZWRU-XNTDXEJSSA-N
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Description

3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid is a synthetic compound featuring a central acrylic acid backbone substituted with a 5-chloro-1-benzofuran-2-yl group and a 4-methoxyphenyl group. The benzofuran moiety is a bicyclic aromatic system known for its prevalence in bioactive molecules, while the 4-methoxyphenyl group introduces electron-donating properties that may influence reactivity and solubility.

Properties

IUPAC Name

(E)-3-(5-chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO4/c1-22-14-5-2-11(3-6-14)15(10-18(20)21)17-9-12-8-13(19)4-7-16(12)23-17/h2-10H,1H3,(H,20,21)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSLTVKCHIZWRU-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)O)C2=CC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\C(=O)O)/C2=CC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cycloisomerization Approach

A key method to obtain benzofuran derivatives, including 5-chloro-substituted compounds, is the palladium-catalyzed intramolecular migratory cycloisomerization of o-alkynylphenol derivatives. This method involves:

  • Starting from 2-iodophenol derivatives substituted with chloro groups.
  • Coupling with mono-substituted acetylenes in the presence of palladium catalysts such as bis(triphenylphosphine)palladium(II) dichloride and copper iodide as a co-catalyst.
  • Triethylamine is used as a base in tetrahydrofuran (THF) solvent under nitrogen atmosphere.
  • The reaction proceeds through oxidative cyclization forming a five-membered palladacycle intermediate, followed by β-oxygen elimination and reductive elimination to yield the benzofuran ring system.
  • This method allows the introduction of substituents at the 5-position of benzofuran, such as chlorine, by starting from appropriately substituted phenols.

Typical yields of intermediate benzofuran derivatives via this method range around 40-50% depending on substrate and conditions.

Pummerer Reaction-Based One-Pot Synthesis

An alternative approach reported involves a one-pot synthesis using Pummerer reaction conditions:

  • 4-Chlorophenol is reacted with omega-(methylsulfinyl)-p-methoxyacetophenone.
  • This reaction yields 5-chloro-2-(4-methoxyphenyl)benzofuran after desulfurization of the intermediate 5-chloro-3-methylthio-2-(4-methoxyphenyl)benzofuran.
  • This method is efficient for introducing both the 5-chloro substituent and the 4-methoxyphenyl group on the benzofuran ring in a single sequence.

Detailed Synthetic Procedure Summary

Step Reagents/Conditions Description Outcome/Yield
1. 2-Iodophenol (5-chloro substituted), mono-substituted acetylene, Pd(II) catalyst, CuI, Et3N, THF, N2 atmosphere, rt, 4 h Pd-catalyzed Sonogashira coupling to form 2-ethynylphenol intermediate ~41% yield of intermediate
2. DABCO, propiolic acid derivative, CH2Cl2, 0 °C to rt, 2 h Cycloisomerization to form benzofuran with acrylic acid ester moiety Isolated by chromatography
3. Hydrolysis of ester to acrylic acid (if necessary) Conversion of ester to acid Quantitative or near quantitative
4. Pummerer reaction of 4-chlorophenol with omega-(methylsulfinyl)-p-methoxyacetophenone, desulfurization One-pot synthesis of 5-chloro-2-(4-methoxyphenyl)benzofuran High efficiency, one-pot
5. Acylation with benzoyl chloride derivatives, further functionalization Introduction of additional substituents if needed Moderate to high yields

Mechanistic Insights and Research Findings

  • The palladium-catalyzed cycloisomerization proceeds via oxidative addition of Pd(0) to the alkyne and phenol, followed by migratory insertion and β-oxygen elimination steps to form the benzofuran ring.
  • The reaction is intramolecular, as confirmed by crossover experiments showing no exchange of acrylic acid esters between substrates.
  • The Pummerer reaction enables efficient formation of benzofuran rings with chloro and methoxy substituents via sulfoxide intermediates.
  • The acrylic acid moiety is introduced through controlled esterification and subsequent hydrolysis steps, ensuring retention of stereochemistry and functional group integrity.

Representative Spectroscopic Data for Intermediates

Compound 1H-NMR (400 MHz, CDCl3) 13C-NMR (100 MHz, CDCl3)
2-substituted ethynylphenol intermediate Multiplets at δ 7.58–7.51, 7.38–7.27, dd and ddd signals between δ 7.09–6.70, dd at δ 4.80 and 4.48 Signals at δ 157.0, 148.6, 133.5, 131.6, 129.6, 128.5, 128.3, 123.3, 117.2, 114.6, 95.0, 94.1, 84.9
5-Chloro-2-(4-methoxyphenyl)benzofuran Characteristic aromatic and methoxy signals consistent with substitution pattern Carbon resonances confirming benzofuran and methoxyphenyl carbons

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio-substituted benzofuran derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid is its antimicrobial activity . Studies have demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial properties against various pathogens.

1.1. Mechanism of Action

The antimicrobial efficacy is believed to stem from the compound's ability to disrupt microbial cell membranes and inhibit key metabolic pathways. For instance, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. In particular, studies indicate that certain derivatives can achieve minimum inhibitory concentrations (MIC) as low as 100 μg/mL against Candida strains, suggesting a potent antifungal capability .

1.2. Comparative Efficacy

A comparative analysis of several benzofuran derivatives highlights the superior activity of this compound against specific bacterial strains. The following table summarizes the MIC values for various compounds:

Compound NameMIC (μg/mL)Target Organism
This compound100C. albicans
Compound X (similar structure)200E. coli
Compound Y (brominated derivative)150S. aureus

Therapeutic Potential

Beyond its antimicrobial properties, this compound has shown promise in other therapeutic areas, particularly in anti-inflammatory and anticancer research.

2.1. Anti-inflammatory Effects

Research indicates that benzofuran derivatives can modulate inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

2.2. Anticancer Activity

Preliminary studies suggest that compounds similar to this compound may possess anticancer properties by inhibiting topoisomerase activity, which is crucial for DNA replication and cell division . This inhibition could lead to reduced proliferation of cancer cells.

Case Studies

Several case studies have documented the application of this compound in various experimental settings:

3.1. Study on Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial activity of several benzofuran derivatives, including this compound. The results indicated a significant reduction in microbial growth compared to control groups, establishing a clear link between compound structure and antimicrobial potency .

3.2. Investigation into Anti-inflammatory Properties

In another investigation focused on anti-inflammatory effects, researchers found that the compound significantly reduced edema in animal models when administered at therapeutic doses, supporting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural features, including benzofuran derivatives, substituted acrylic acids, and compounds with methoxyphenyl substituents.

Table 1: Key Physicochemical and Pharmacological Properties of Structural Analogs

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Pharmacological Activities
3-(2-Chloropyridin-4-yl)-3-(2,4-dimethylphenyl)acrylic acid (10d) Chloropyridinyl, dimethylphenyl 189–191 85 Not explicitly stated (synthetic intermediate)
3-(2-Chloropyridin-4-yl)-3-(4-methoxyphenyl)acrylic acid (10e) Chloropyridinyl, 4-methoxyphenyl 168–170 68 Not explicitly stated (synthetic intermediate)
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran 4-Methylphenyl, methylsulfinyl Not reported Not reported Antimicrobial, antitumor
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) 3,4-Dihydroxyphenyl Yellow crystals Not reported Antioxidant, anti-inflammatory, used in supplements/cosmetics
5-(Z)-[(4-Methoxyphenyl)methylene]-4-thiazolidinone 4-Methoxyphenyl, thiazolidinone Not reported Not reported Synthetic intermediate for bioactive molecules

Key Observations

Impact of Substituents on Physicochemical Properties The position and nature of substituents significantly affect melting points. For example, replacing the 2,4-dimethylphenyl group in 10d with a 4-methoxyphenyl group (10e) lowers the melting point from 189–191°C to 168–170°C, likely due to reduced symmetry and altered intermolecular interactions . Methoxy groups (e.g., in 10e and thiazolidinone derivatives ) enhance solubility in polar solvents, which may improve bioavailability compared to non-polar analogs.

Pharmacological Potential Benzofuran derivatives, such as 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran and 2-(4-chlorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran , exhibit antimicrobial and antitumor activities. This suggests that the 5-chloro-1-benzofuran core in the target compound may confer similar bioactivity. Caffeic acid , a natural acrylic acid derivative, highlights the role of hydroxyl groups in antioxidant applications.

Biological Activity

3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-1-benzofuran and 4-methoxyphenylacetic acid under specific conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structure and purity.

Antimicrobial Activity

Research has demonstrated that derivatives of benzofuran, including the target compound, exhibit antimicrobial properties. A study evaluated several benzofuran derivatives against various bacterial strains, revealing that certain compounds showed notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL. Specifically, compounds VI and III displayed antifungal activity against Candida albicans and Candida parapsilosis at an MIC of 100 μg/mL .

CompoundTarget OrganismMIC (μg/mL)
VIC. albicans100
IIIC. parapsilosis100
OtherVarious Gram-positive50 - 200

Anti-inflammatory Activity

In vitro studies have indicated that the compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This mechanism is crucial for developing treatments for inflammatory diseases. The compound's ability to modulate inflammatory pathways suggests its potential as a therapeutic agent in conditions such as arthritis and other inflammatory disorders.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and apoptotic pathways. For instance, one study reported that this compound significantly reduced cell viability in breast cancer cells, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving various benzofuran derivatives, this compound was found to be among the top performers against Staphylococcus aureus, highlighting its potential for further development as an antimicrobial agent .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties of the compound revealed that it effectively inhibited NF-kB signaling pathways in macrophages, leading to decreased expression of TNF-alpha and IL-6 .
  • Anticancer Research : In a study focusing on breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell proliferation and induction of apoptosis markers such as caspase activation .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify substituent environments:
    • Aromatic protons (6.7–8.1 ppm for benzofuran and methoxyphenyl groups).
    • Acrylic acid protons (δ 6.3–7.2 ppm for trans-alkene, J = 16 Hz) .
  • IR : Confirm carboxylic acid ( \sim1700 cm1^{-1}) and methoxy ( \sim1250 cm1^{-1}) groups .
  • HRMS : Validate molecular ion [M+H]+^+ at m/z 357.0432 (calculated for C18H13ClO4\text{C}_{18}\text{H}_{13}\text{ClO}_4) .

What crystallographic methods resolve stereochemical ambiguities in this compound?

Advanced
Single-crystal X-ray diffraction using SHELXL (via SHELX suite) is critical:

  • Space group determination : Triclinic P1P1 with unit cell parameters a=7.538A˚,b=9.734A˚,c=11.277A˚a = 7.538 \, \text{Å}, b = 9.734 \, \text{Å}, c = 11.277 \, \text{Å} for analogous benzofuran derivatives .
  • Hydrogen bonding : Refine riding models (C—H=0.93A˚\text{C—H} = 0.93 \, \text{Å}) to confirm planar acrylic acid conformation .
  • Data-to-parameter ratio : Aim for >15:1 to minimize overfitting .

How does the electronic nature of substituents (Cl, OMe) influence reactivity in cross-coupling reactions?

Q. Advanced

  • Chlorine : Acts as an electron-withdrawing group, activating the benzofuran core for nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) .
  • Methoxy : Electron-donating effects stabilize intermediates in esterification or amidation reactions but may reduce electrophilicity at the acrylic acid moiety .
    Comparative studies with 3-(4-methylphenyl)acrylic acid show 10–15% lower reaction rates due to methoxy’s steric hindrance .

What strategies address contradictory biological activity data in literature for benzofuran-acrylic acid derivatives?

Q. Advanced

  • Dose-response standardization : Use IC50_{50} values from ATP-based assays (e.g., luciferase) to compare antimicrobial activity .
  • Solubility controls : Pre-dissolve in DMSO (<0.1% v/v) to avoid aggregation artifacts .
  • Structural analogs : Compare with 4-methoxycinnamic acid (lack of benzofuran reduces activity by 40–60%) .

How is column chromatography optimized for purifying this compound?

Q. Basic

  • Stationary phase : Silica gel (230–400 mesh) with hexane:ethyl acetate (1:1 to 3:1 gradient).
  • Rf_f monitoring : Target Rf=0.62R_f = 0.62 (1:1 hexane:ethyl acetate) .
  • Recrystallization : Use THF/hexane mixtures for single-crystal growth .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced

  • Lipophilicity (LogP) : Calculated as 3.1 ± 0.2 (Schrödinger QikProp), aligning with experimental octanol-water partitioning .
  • Protein binding : Molecular docking (AutoDock Vina) identifies hydrogen bonding with serum albumin (binding energy: −8.2 kcal/mol) .

How do steric effects of the 5-chloro substituent impact intermolecular interactions?

Q. Advanced

  • Crystal packing : Chlorine’s van der Waals radius (1.8 Å) induces π-stacking distances of 3.5–4.0 Å in benzofuran derivatives, reducing solubility .
  • Hirshfeld surface analysis : 12–15% contribution from Cl···H contacts in related structures .

What are the limitations of UV-Vis spectroscopy in quantifying this compound?

Q. Basic

  • Absorbance overlap : Methoxy (λmax_{\text{max}} ~270 nm) and benzofuran (λmax_{\text{max}} ~310 nm) groups require deconvolution algorithms .
  • pH dependence : Carboxylic acid’s pKa\text{p}K_a (~4.5) shifts λmax_{\text{max}} by 5–10 nm in aqueous buffers .

How does this compound compare to structurally similar acrylic acids in biological assays?

Q. Advanced

  • Antimicrobial activity : 2× higher potency than 3-(4-fluorophenyl)acrylic acid due to chlorine’s electronegativity .
  • Cytotoxicity : Selectivity index (SI) of 8.2 (HeLa cells) vs. SI = 4.1 for non-chlorinated analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid

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